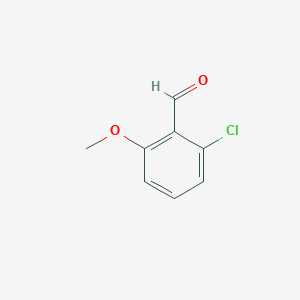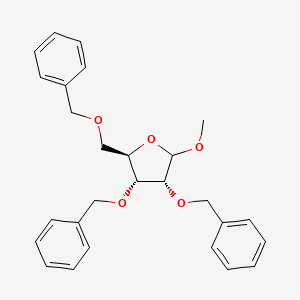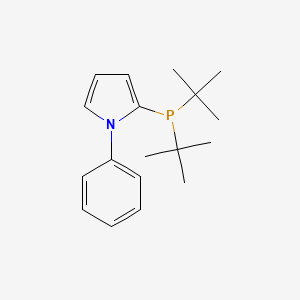
2-(二叔丁基膦基)-1-苯基-1H-吡咯
描述
“2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is also known as N-Phenyl-2-(di-tert-butylphosphino)pyrrole or N-Phenylpyrrol-2-yldi-tert-butylphosphine . It is a reactive dialkylbiaryl phosphine ligand .
Molecular Structure Analysis
The empirical formula for “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” is C18H26NP . The molecular weight is 287.38 .Chemical Reactions Analysis
While the specific chemical reactions involving “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole” are not detailed in the search results, it is known to catalyze carbon-nitrogen bond-forming reactions .科学研究应用
Suzuki-Miyaura Coupling
It is also involved as a ligand in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is highly significant in the field of organic chemistry for constructing complex molecular architectures.
These are just a few examples of the scientific research applications of “2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole”. Each application plays a vital role in various fields, particularly in developing new materials and pharmaceuticals .
属性
IUPAC Name |
ditert-butyl-(1-phenylpyrrol-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDGSKDQGMLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464862 | |
| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole | |
CAS RN |
672937-61-0 | |
| Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) essential for the Suzuki coupling of aryl chlorides with basic nitrogen centers in water without added base, as opposed to other phosphorus ligands?
A1: The research [] demonstrates that cataCXium®PtB's effectiveness stems from its bulky structure. This bulkiness likely hinders the formation of inactive palladium species and facilitates the oxidative addition step in the catalytic cycle, even in the presence of potentially coordinating basic nitrogen groups on the aryl chloride substrates. While other phosphorus ligands were tested, they did not provide comparable yields, suggesting that their steric properties were not as beneficial for this specific reaction.
Q2: How does the acidity of the reaction medium affect the performance of cataCXium®PtB in these Suzuki couplings?
A2: The study [] reveals that cataCXium®PtB's efficacy is sensitive to pH. High yields were observed with 4-chlorobenzylamine at pH 6.0, but these diminished significantly at pH 5.0 and below. This decrease is attributed to the protonation of the pyrrole nitrogen in cataCXium®PtB at lower pH values. This protonation likely disrupts the coordination of the ligand to the palladium center, leading to the decomposition of the active catalytic species and consequently, lower yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




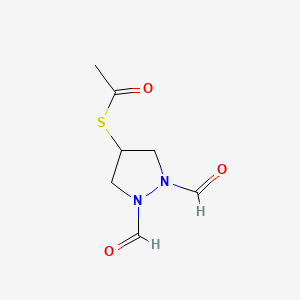

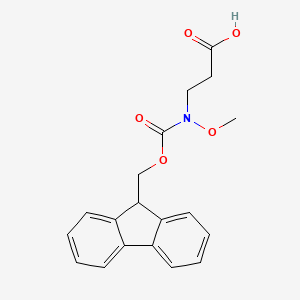
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

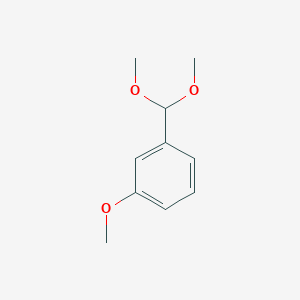


![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
